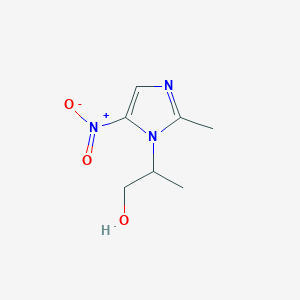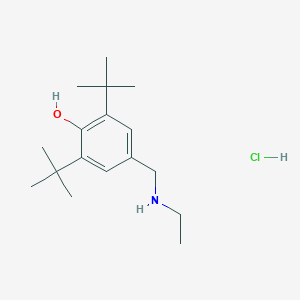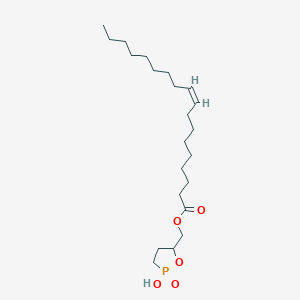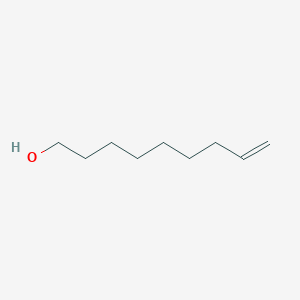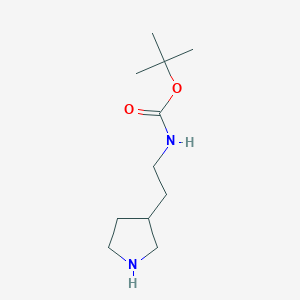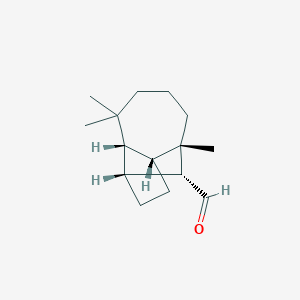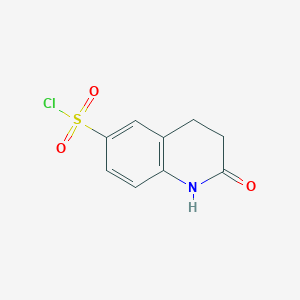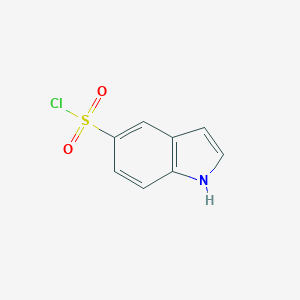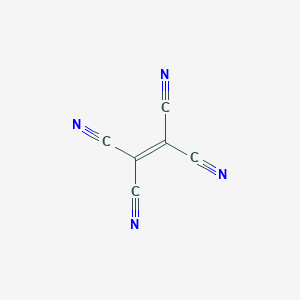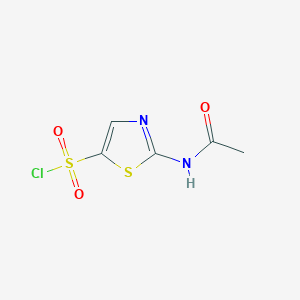![molecular formula C11H7NS B109661 1H-Benzo[cd]indole-2-thione CAS No. 4734-98-9](/img/structure/B109661.png)
1H-Benzo[cd]indole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-Benzo[cd]indole-2-thione and its derivatives has been a topic of interest in various research studies . For instance, one study discussed the design and synthesis of Benzo[cd]indol-2(1H)-ones derivatives as a lysosome-targeted anti-metastatic agent . Another study focused on the synthesis of indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties at the C-3 position .Molecular Structure Analysis
The molecular structure of this compound has been determined in several studies . For example, one study reported the determination of three new crystal structures of 1H-benzo[d]imidazole derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound have been explored in various studies . For instance, one study discussed the synthesis of indole derivatives with imidazole, benzothiazole–2–-thione and benzoxazole–2–thione moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been reported in various studies . For instance, one study reported that imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Applications cytoprotectrices
1H-Benzo[cd]indole-2-thione: les dérivés ont été synthétisés et évalués pour leurs activités cytoprotectrices. Ces composés présentent une protection significative contre l'hémolyse oxydative, qui est la destruction des globules rouges due au stress oxydatif . Cette propriété est particulièrement précieuse dans le développement de traitements pour les maladies où les dommages oxydatifs sont un facteur clé.
Propriétés antioxydantes
La capacité antioxydante des dérivés de This compound en fait des candidats pour lutter contre les affections liées au stress oxydatif. Leur capacité à agir comme agents chélateurs d'ions ferreux contribue à empêcher la formation de radicaux libres, protégeant ainsi les cellules des dommages .
Activités antibactériennes et fongicides
Ces composés ont montré des résultats prometteurs dans l'inhibition de la croissance de diverses souches bactériennes et fongiques. Cela inclut leur efficacité contre des souches fongiques telles que Coriolus versicolor, Poria placenta, Coniophora puteana et Gloeophyllum trabeum . De telles propriétés suggèrent des applications potentielles dans le développement de nouvelles thérapies antibactériennes et antifongiques.
Agent antimétastatique en thérapie anticancéreuse
This compound: les dérivés ont été explorés comme agents antimétastatiques ciblant les lysosomes. Ils ont montré une activité inhibitrice puissante dans la migration du carcinome hépatocellulaire in vitro et in vivo . Cela met en évidence leur utilisation potentielle dans le traitement du cancer, spécifiquement dans le ciblage et la prévention de la propagation des cellules cancéreuses.
Imagerie des lysosomes
Certains dérivés de This compound ont été développés comme agents de bio-imagerie ciblant les lysosomes. Ces composés présentent une forte fluorescence, ce qui leur permet d'être utilisés dans des applications d'imagerie pour visualiser les lysosomes à l'intérieur des cellules . Cela peut être particulièrement utile dans la recherche et les procédures de diagnostic en oncologie.
Synthèse d'inhibiteurs
This compound: a été utilisé comme réactif dans la synthèse d'inhibiteurs d'enzymes comme la thymidylate synthase. Ces inhibiteurs ont des applications potentielles dans le traitement de diverses maladies, y compris le cancer, en ciblant des voies métaboliques spécifiques .
Activité antituberculeuse
Les dérivés indoliques, y compris ceux liés à This compound, ont été étudiés pour leur activité antituberculeuse. Ils ont montré une efficacité contre Mycobacterium tuberculosis, suggérant un rôle dans le développement de nouveaux traitements contre la tuberculose .
Mécanisme D'action
Target of Action
The primary target of 1H-Benzo[cd]indole-2-thione is the lysosome . Lysosomes have become a hot topic in tumor therapy, and targeting the lysosome is therefore a promising strategy in cancer therapy .
Mode of Action
The compound enters the cancer cells via the polyamine transporter localized in the lysosomes and causes autophagy and apoptosis . The mechanism of action revealed that the crosstalk between autophagy and apoptosis induced by the compound was mutually reinforcing .
Biochemical Pathways
The compound affects the autophagy pathway, a multistep lysosomal-degradation pathway . Autophagy has a dual role in cancer therapy, protecting against and promoting cell death . The potential for using autophagy in cancer therapy is promising .
Pharmacokinetics
The compound’s ability to enter cells via the polyamine transporter suggests it may have good cell permeability .
Result of Action
The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It also exhibits stronger green fluorescence than its predecessor, indicating its potential as an imaging agent .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the replacement of -S- and -O- ring atoms modifies molecular conformation in the crystal, changes intermolecular interactions, and has a severe impact on biological activity .
Analyse Biochimique
Biochemical Properties
1H-Benzo[cd]indole-2-thione is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context. For instance, it has been found that the replacement of -S- and -O- ring atoms in closely related structures can modify molecular conformation, change intermolecular interactions, and have a severe impact on biological activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to exhibit cytoprotective, antioxidant, antibacterial, and fungicidal activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to these molecules, inhibit or activate enzymes, and cause changes in gene expression . The exact details of these interactions are complex and can vary depending on the specific context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and can involve various targeting signals or post-translational modifications
Propriétés
IUPAC Name |
1H-benzo[cd]indole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYOCLXLQBLONC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=S)NC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

